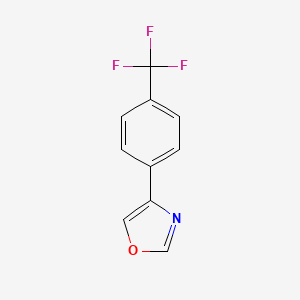

4-(4-(Trifluoromethyl)phenyl)oxazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazole derivatives is well-documented in the literature. For instance, paper describes a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles, which could be related to the synthesis of "4-(4-(Trifluoromethyl)phenyl)oxazole". The process involves nucleophilic ring-opening of oxazolone followed by 5-endo cyclization. Similarly, paper discusses the synthesis of 2-(trifluoromethyl)oxazoles from β-monosubstituted enamines, which is relevant as it includes the incorporation of a trifluoromethyl group, a feature present in "4-(4-(Trifluoromethyl)phenyl)oxazole".

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be complex, and their analysis often requires advanced techniques. For example, paper uses X-ray diffraction, NMR, UV–Vis, and FT-IR spectroscopy to characterize a novel crystalline compound, which could be similar to the methods needed to analyze "4-(4-(Trifluoromethyl)phenyl)oxazole". Paper9 also reports on the crystal structures of related compounds, highlighting the importance of understanding the conformation and interactions within the crystal lattice.

Chemical Reactions Analysis

Chemical reactions involving oxazole derivatives can vary widely. Paper discusses the use of a triazole derivative as an oxidizing agent, which could be analogous to potential reactions "4-(4-(Trifluoromethyl)phenyl)oxazole" might undergo. Paper describes a gold-catalyzed oxidation strategy to synthesize oxazole rings, which could be relevant for constructing the oxazole core of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. Paper investigates the effect of trifluoromethyl groups on the electron affinity of aromatic oxadiazole and triazole chromophores, which is pertinent to understanding how the trifluoromethyl group in "4-(4-(Trifluoromethyl)phenyl)oxazole" might affect its properties. The study uses molecular spectra and cyclic voltammetry to explore these properties.

Applications De Recherche Scientifique

Synthesis and Polymer Applications

Polymer Synthesis : 4-(4-(Trifluoromethyl)phenyl)oxazole derivatives are used in synthesizing polymers with specific properties. For instance, poly(aryl ether oxazole)s with trifluoromethyl side groups have been synthesized, and their properties, like solubility and glass transition temperatures, have been characterized (Maier & Schneider, 1998).

Chain-End Functionalization in Polymer Science : There's research on the anionic synthesis of aromatic carboxyl functionalized polymers, involving the functionalization of poly(styryl)lithium with oxazole derivatives (Summers & Quirk, 1996).

Organic Synthesis and Reactivity

In Organic Synthesis : Oxazole compounds, including those with 4-(4-(Trifluoromethyl)phenyl) structures, are utilized in various organic reactions. For example, they play a role in abnormal Diels–Alder reactions, leading to the formation of triazoline derivatives (Ibata et al., 1992).

Oxidative Cyclization : Studies show the use of oxazole derivatives in copper-catalyzed oxidative cyclization, which is a method for constructing trisubstituted oxazoles, highlighting their versatility in synthetic chemistry (Xiao et al., 2019).

Photochemical Studies

- Photochemistry : The photochemical properties of oxazole derivatives, including those substituted at the 4-position, have been studied. This research provides insights into their behavior under specific light conditions, which is crucial for applications in materials science (Dietliker et al., 1976).

Safety and Hazards

When handling 4-(4-(Trifluoromethyl)phenyl)oxazole, personal protective equipment and face protection should be worn. Contact with eyes, skin, or clothing should be avoided. Dust formation should be prevented, and the compound should only be used under a chemical fume hood. Inhalation and ingestion of the compound should be avoided .

Mécanisme D'action

Target of Action

The primary targets of 4-(4-(Trifluoromethyl)phenyl)oxazole are various enzymes and receptors in biological systems . The compound has shown to have a broad spectrum of agricultural biological activities, indicating its potential as a chemical pesticide .

Mode of Action

The compound interacts with its targets through numerous non-covalent interactions . This interaction results in changes in the function of the target enzymes and receptors, leading to its biological effects.

Biochemical Pathways

It is known that the compound can influence a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties .

Result of Action

The molecular and cellular effects of 4-(4-(Trifluoromethyl)phenyl)oxazole’s action are diverse due to its broad spectrum of biological activities. For instance, it has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Action Environment

The action, efficacy, and stability of 4-(4-(Trifluoromethyl)phenyl)oxazole can be influenced by various environmental factors. For instance, the compound should be handled carefully to avoid dust formation and contact with skin and eyes

Propriétés

IUPAC Name |

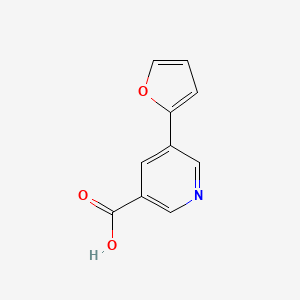

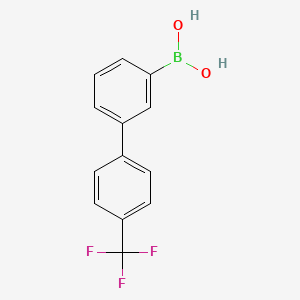

4-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-15-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZWCQXESYHHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631249 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1126636-40-5 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)